molecular formula C4H10O B568112 1-Butanol-1,1,2,2-D4 CAS No. 118104-91-9

1-Butanol-1,1,2,2-D4

Cat. No.: B568112
CAS No.: 118104-91-9
M. Wt: 78.147
InChI Key: LRHPLDYGYMQRHN-KHORGVISSA-N
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Description

1-Butanol-1,1,2,2-D4 is a deuterated form of 1-butanol, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which make it valuable in various analytical and experimental applications .

Mechanism of Action

Target of Action

1-Butanol-1,1,2,2-D4, also known as deuterated 1-butanol, is an alcohol with a hydroxyl (OH) functional group on an aliphatic carbon atom . The primary targets of this compound are the enzymes involved in the biosynthesis of 1-butanol . These enzymes play a crucial role in the conversion of CO2 and water into biofuels and chemicals via photosynthesis .

Mode of Action

The compound interacts with its targets, the enzymes, to facilitate the biosynthesis of 1-butanol . The interaction results in changes at the gene and enzyme levels, optimizing the 5′-regions of expression units for tuning transcription and translation . This leads to the rewiring of the carbon flux and rewriting of the photosynthetic central carbon metabolism to enhance the precursor supply .

Biochemical Pathways

The biochemical pathway affected by this compound is the 1-butanol biosynthetic pathway . This pathway is introduced and re-casted at the gene and enzyme levels, leading to the efficient biosynthesis of 1-butanol from CO2 in cyanobacteria . The downstream effects include the enhancement of the precursor supply and the optimization of the transcription and translation processes .

Pharmacokinetics

It is known that alcohols are readily absorbed through the skin, lungs, and gastrointestinal tract . They are rapidly metabolized to the corresponding acid, via the aldehyde, and to carbon dioxide, which is the major metabolite . The impact on bioavailability is yet to be fully understood.

Result of Action

The result of the action of this compound is the efficient biosynthesis of 1-butanol, an attractive commodity chemical and gasoline substitute . The engineered cyanobacterium Synechocystis PCC 6803 was able to reach a cumulative 1-butanol titer of 4.8 g L −1 with a maximal rate of 302 mg L −1 day −1 .

Action Environment

The action of this compound is influenced by environmental factors. For instance, photosynthetic microorganisms can directly convert CO2 and water into biofuels and chemicals via photosynthesis using sunlight as energy . This process leads to a more efficient conversion of solar energy and carbon dioxide to desirable products, thus leading to more sustainable processes . 1-butanol poses an indirect hazard for the aquatic environment, because its biodegradability may lead to oxygen depletion .

Biochemical Analysis

Biochemical Properties

The biochemical reactions involving 1-Butanol-1,1,2,2-D4 are not fully elucidated. It is known that 1-butanol, the non-deuterated form, plays a role in several biochemical reactions. It is a product of the fermentative metabolism in some bacteria . The enzymes, proteins, and other biomolecules that this compound interacts with are yet to be fully identified.

Cellular Effects

Studies on 1-butanol have shown that it can induce programmed cell death in certain plant cells . It is also known to affect the cell envelope of Escherichia coli

Molecular Mechanism

1-butanol is known to undergo a series of reactions involving enzyme-catalyzed transformations

Temporal Effects in Laboratory Settings

Studies on 1-butanol have shown that it can undergo thermal decomposition under certain conditions .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. 1-butanol has been studied in various animal models for its potential as a biofuel and its effects on different dosages .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. 1-butanol is known to be involved in several metabolic pathways in bacteria .

Transport and Distribution

1-butanol is known to be readily absorbed through the skin, lungs, and gastrointestinal tract in animals .

Chemical Reactions Analysis

Types of Reactions: 1-Butanol-1,1,2,2-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Butanol-1,1,2,2-D4 is unique due to the presence of deuterium atoms, which provide distinct spectroscopic properties. This makes it valuable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying molecular structures and dynamics .

Properties

IUPAC Name

1,1,2,2-tetradeuteriobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHPLDYGYMQRHN-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

78.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In all representation examples of JP 6 2108-832, the hydrogenation is carried out using hydrogen at atmospheric pressure. Cycloaliphatic carboxylic acids such as cyclohexanecarboxylic acid are predominantly converted into cyclohexanecarbaldehyde with 98-99% selectivity using undoped zirconium dioxide at 300-350° C. and atmospheric pressure (Examples 1-7). The aliphatic carboxylic acid pivalic acid yields pivalaldehyde with 100% selectivity (Example 8). However, aliphatic carboxylic acids or their esters having two alpha hydrogen atoms are converted into the corresponding alcohols or mixtures of alcohols and aldehydes in moderate yields and selectivities using chromium-doped zirconium dioxide at 320° C. and atmospheric pressure. For instance, n-heptanoic acid and methyl n-heptanoate produce n-heptanol in a yield of 62% or 33.9%, respectively (Examples 9 and 10), propionic acid (Example 14) and valeric acid (Example 16) produce n-propanol in a yield of 34.6% and only traces of n-pentanol (37.1% n-valeraldehyde yield). Buteric acid (Example 15) produces a mixture of n-butyraldehyde (15.8% yield) and n-butanol (30% yield).
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15.8%
Yield
30%

Synthesis routes and methods II

Procedure details

The compound 8 (oil) is prepared from the triazine 4a and from 1-(3-trifluoromethyl-phenyl)-piperazine according to the synthesis method 1 in n-butanol (yield: 76%).
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Synthesis routes and methods III

Procedure details

The compound 7 (solid) is prepared from the triazine 1b and from 1-(3-trifluoromethyl-phenyl)-piperazine according to the synthesis method 1 in n-butanol (yield: 63%).
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Synthesis routes and methods IV

Procedure details

The compound 3 (oil) is prepared from the triazine 4a and from the intermediate 6a according to the synthesis method 1 in n-butanol (yield: 19%).
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triazine
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19%

Synthesis routes and methods V

Procedure details

The compound 30 (solid) is prepared from the triazine 1b and from the intermediate 8b according to the synthesis method 1 in n-butanol (yield: 77%).
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77%

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